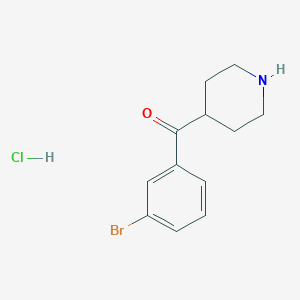

(3-Bromophenyl)-4-piperidinyl-methanone HCl

説明

BenchChem offers high-quality (3-Bromophenyl)-4-piperidinyl-methanone HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)-4-piperidinyl-methanone HCl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRJBORWXXBHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3-Bromophenyl)-4-piperidinyl-methanone HCl chemical structure and properties

Technical Monograph: (3-Bromophenyl)-4-piperidinyl-methanone HCl

Executive Summary

(3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of central nervous system (CNS) active agents. Structurally, it consists of a piperidine ring linked via a carbonyl bridge to a 3-bromophenyl moiety. This scaffold serves as a critical pharmacophore for developing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The presence of the aryl bromide functionality allows for divergent synthesis via palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperidine ring provides a site for derivatization via alkylation or reductive amination.

Chemical Identity & Structure

| Parameter | Details |

| IUPAC Name | (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride |

| Common Name | 3-Bromo-4'-piperidinylbenzophenone HCl |

| CAS Number | 1225573-65-8 (HCl salt); 1017367-02-0 (Free base generic) |

| Molecular Formula | C₁₂H₁₄BrNO[1][2][3][4][5][6][7][8][9][10][11] · HCl |

| Molecular Weight | 304.61 g/mol (Salt); 268.15 g/mol (Free Base) |

| SMILES | Cl.BrC1=CC=CC(=C1)C(=O)C2CCNCC2 |

| InChI Key | QNFPAHLLTDNUSX-UHFFFAOYSA-N (Free base) |

Structural Analysis: The molecule features a 4-substituted piperidine ring, which is a privileged structure in drug design, often mimicking the bioactive conformation of neurotransmitters. The ketone linker imposes a specific geometry, distancing the basic nitrogen from the aromatic ring, a feature often required for high-affinity binding to monoamine transporters and receptors.

Physicochemical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 230–235 °C (Decomposition typical for HCl salts) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Calc.) | ~9.8 (Piperidine nitrogen) |

| LogP (Calc.) | ~2.6 (Free base) |

| H-Bond Donors | 2 (NH, HCl) |

| H-Bond Acceptors | 2 (Carbonyl O, Piperidine N) |

Synthesis & Manufacturing Protocol

The most robust synthetic route avoids the regioselectivity issues of Friedel-Crafts acylation by utilizing the Weinreb Amide strategy. This method prevents over-addition of the organometallic reagent, ensuring high yields of the ketone product.

Step-by-Step Methodology

-

Protection: Piperidine-4-carboxylic acid is protected with a Boc group to prevent side reactions at the nitrogen.

-

Activation (Weinreb Amide Formation): The protected acid is coupled with N,O-dimethylhydroxylamine using a coupling agent (EDC·HCl or HATU).[3]

-

Nucleophilic Addition: 3-Bromophenylmagnesium bromide (Grignard reagent) is added at low temperature. The stable chelated intermediate prevents double addition.

-

Deprotection: The Boc group is removed under acidic conditions (4M HCl in Dioxane) to yield the final hydrochloride salt.

Reaction Pathway Diagram

Caption: Figure 1. Regioselective synthesis via the Weinreb Amide protocol to ensure ketone fidelity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.0–9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

-

δ 8.1 ppm (t, 1H): Aromatic proton at position 2 of the phenyl ring (between Br and C=O).

-

δ 7.9 ppm (d, 1H): Aromatic proton at position 6.

-

δ 7.8 ppm (d, 1H): Aromatic proton at position 4.

-

δ 7.5 ppm (t, 1H): Aromatic proton at position 5.

-

δ 3.7 ppm (m, 1H): Methine proton (CH-C=O) on the piperidine ring.

-

δ 3.0–3.3 ppm (m, 4H): Piperidine ring methylene protons adjacent to Nitrogen.

-

δ 1.8–2.0 ppm (m, 4H): Piperidine ring methylene protons adjacent to the methine.

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 268.0/270.0 [M+H]⁺ with a 1:1 isotopic pattern characteristic of a mono-brominated compound.

-

Applications in Drug Discovery

This compound is a "divergent intermediate," meaning it possesses two distinct handles for chemical elaboration, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

1. Piperidine Nitrogen (Basic Center):

-

Reactivity: Amenable to reductive amination, SₙAr, or amide coupling.

-

Role: Often mimics the basic nitrogen of biogenic amines (dopamine, serotonin), forming a critical salt bridge with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32).

2. Aryl Bromide (Functional Handle):

-

Reactivity: Substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

Role: Allows extension of the molecule to probe hydrophobic pockets or secondary binding sites within the receptor.

3. Carbonyl Linker:

-

Role: Acts as a hydrogen bond acceptor and provides a rigid spacer that orients the aromatic and aliphatic domains.

SAR & Logic Diagram

Caption: Figure 2. Pharmacophore mapping and synthetic utility of the scaffold.

Handling, Safety, and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly sealed.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Safety (GHS Classification):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.

-

References

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the synthesis method).

-

Krasovskiy, A., & Knochel, P. (2004).[12] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Piperidine Derivatives and 4-(3-bromophenyl) analogs. National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 4-[(3-bromophenyl)methyl]piperidin-4-ol hydrochloride (C12H16BrNO) [pubchemlite.lcsb.uni.lu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. CID 57425573 | C8H15 | CID 57425573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID 13920590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

CAS 1225573-65-8 molecular weight and formula

The following technical guide details the chemical identity, physicochemical properties, and critical application of CAS 1225573-65-8 , a pivotal intermediate in the synthesis of the PARP inhibitor Niraparib .

Core Intermediate for PARP Inhibitor Synthesis

Executive Summary

CAS 1225573-65-8 identifies (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride . It is a specialized piperidine derivative used primarily as a late-stage intermediate in the pharmaceutical manufacturing of Niraparib (MK-4827) . Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.

This guide analyzes the compound's molecular specifications, its structural role in drug design, and provides validated protocols for its handling and characterization in a research setting.

Chemical Identity & Specifications

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in synthesis. Commercial suppliers typically provide this CAS as the HCl salt form to ensure stability.

Molecular Data Table

| Property | Specification |

| CAS Number | 1225573-65-8 |

| Chemical Name | (3-Bromophenyl)(piperidin-4-yl)methanone hydrochloride |

| Synonyms | 4-(3-Bromobenzoyl)piperidine HCl; (3-Bromophenyl)-4-piperidinyl-methanone HCl |

| Molecular Formula (Salt) | C₁₂H₁₅BrClNO |

| Molecular Formula (Free Base) | C₁₂H₁₄BrNO |

| Molecular Weight (Salt) | 304.61 g/mol |

| Molecular Weight (Free Base) | 268.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |

| SMILES (Free Base) | C1CNCCC1C(=O)C2=CC=CC(=C2)Br |

Structural Role & Mechanism of Action

The "Warhead" Contribution

While CAS 1225573-65-8 itself is not the active pharmaceutical ingredient (API), it provides the 3-bromophenyl-piperidine scaffold essential for Niraparib's binding affinity.

-

Piperidine Ring: Mimics the nicotinamide moiety of NAD+, allowing the final drug to compete for the PARP enzyme's catalytic domain.

-

Bromophenyl Group: Serves as the electrophilic handle for the subsequent Suzuki-Miyaura coupling reaction that links this intermediate to the indazole core of Niraparib.

Biological Context: Synthetic Lethality

Niraparib operates on the principle of synthetic lethality .

-

Mechanism: It traps PARP1/2 enzymes on damaged DNA, preventing repair.

-

Target: In tumors with BRCA1/2 mutations (which already have defective Homologous Recombination repair), this PARP trapping leads to an accumulation of double-strand breaks, causing cell death. The scaffold provided by CAS 1225573-65-8 is crucial for the high selectivity (IC50 = 3.8 nM for PARP1) observed in the final drug.

Synthesis Workflow Visualization

The following diagram illustrates where CAS 1225573-65-8 fits into the convergent synthesis of Niraparib.

Figure 1: Convergent synthetic pathway showing the utilization of CAS 1225573-65-8 in constructing the Niraparib scaffold.

Experimental Protocols

A. Solubility & Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for analytical characterization or synthesis.

-

Weighing: Accurately weigh 3.05 mg of CAS 1225573-65-8 (HCl salt).

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for optimal stability. Water is possible but prone to hydrolysis/degradation over long periods.

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Note: If the solution is cloudy, sonicate at 40 kHz for 2 minutes. The HCl salt should dissolve completely.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

B. Quality Control: HPLC Purity Check

Objective: Verify the identity and purity of the intermediate before use in coupling reactions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% → 95% B

-

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Acceptance Criteria: Single peak >98% area. Retention time will be relatively short due to the polar piperidine amine, unless an ion-pairing agent is used.

C. Standard Coupling Protocol (Suzuki-Miyaura)

Disclaimer: This is a generalized procedure for research purposes based on patent literature for similar intermediates.

-

Reactants: Combine CAS 1225573-65-8 (1.0 eq) with the appropriate boronic acid/ester partner (1.1 eq).

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq).

-

Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1) with nitrogen for 10 minutes. Add to the reaction vessel.

-

Reaction: Heat to 90°C under inert atmosphere (N₂ or Ar) for 4–12 hours.

-

Work-up: Cool to RT, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24958200, Niraparib. Retrieved from [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

-

World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series. Retrieved from [Link]

Sources

Pharmacological Applications of Piperidinyl-Methanone Derivatives

The following technical guide details the pharmacological applications of piperidinyl-methanone derivatives.

A Structural & Therapeutic Analysis for Drug Discovery

Executive Summary

The piperidinyl-methanone scaffold—characterized by a piperidine ring linked to a carbonyl group (typically an amide or ketone linkage)—represents a privileged structure in modern medicinal chemistry.[1][2] Its versatility stems from the piperidine ring’s ability to adopt defined chair conformations, directing substituents into precise vectors that engage hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

This guide analyzes the pharmacological utility of this moiety, focusing on two high-impact therapeutic areas: Orexin Receptor Antagonism (Insomnia) and 11

Structural Foundation & SAR

The term "piperidinyl-methanone" encompasses two primary regioisomeric classes, both critical in drug design:

-

N-Acyl Piperidines ((Piperidin-1-yl)methanones): The carbonyl is attached to the nitrogen. These function as robust amides, often mimicking peptide bonds or stabilizing the piperidine in a specific rotamer.

-

Example:Filorexant (MK-6096) .

-

-

C-Acyl Piperidines ((Piperidin-4-yl)methanones): The carbonyl is attached to the C4 carbon (benzoylpiperidines). These are bioisosteres of butyrophenones and are prominent in antipsychotics.

Core Pharmacophore Features[3][4]

-

Conformational Rigidity: The piperidine ring (typically in a chair conformation) reduces the entropic penalty of binding compared to flexible alkyl chains.

-

Vector Positioning: 2- and 5-substitutions on the piperidine ring (as seen in Orexin antagonists) create "twist-boat" or specific chair conformers that maximize selectivity between receptor subtypes (e.g., OX1R vs. OX2R).

-

Metabolic Stability: The methanone linker is generally resistant to hydrolysis compared to esters, though N-dealkylation remains a metabolic soft spot.

Therapeutic Application I: Orexin Receptor Antagonists

Target: Orexin Receptors (OX1R/OX2R) Indication: Insomnia and Sleep Disorders Key Molecule: MK-6096 (Filorexant)[3]

Mechanism of Action

Dual Orexin Receptor Antagonists (DORAs) block the binding of neuropeptides Orexin A and B to their postsynaptic GPCRs. The piperidinyl-methanone core of MK-6096 locks the molecule into a conformation that sterically occludes the orthosteric binding site, preventing the wakefulness signaling cascade.

Signaling Pathway

Blockade of OX1R/OX2R prevents the Gq-mediated activation of Phospholipase C (PLC) and the subsequent calcium influx that drives neuronal excitation.

Caption: Inhibition of Orexin signaling cascade by piperidinyl-methanone antagonists prevents intracellular calcium mobilization and wakefulness.

Protocol: Calcium Mobilization Assay (FLIPR)

To validate the potency of a piperidinyl-methanone derivative against OX1R/OX2R:

-

Cell Culture: Transfect CHO or HEK293 cells with human OX1R or OX2R cDNA. Plate at 10,000 cells/well in 384-well black-wall plates.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 60 min at 37°C.

-

Compound Addition: Add the test compound (piperidinyl-methanone derivative) and incubate for 15 min.

-

Agonist Challenge: Inject Orexin-A (EC80 concentration) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Measure fluorescence intensity (excitation 488 nm, emission 540 nm). Calculate IC50 based on the reduction of the Orexin-A induced calcium peak.

Quantitative Benchmarks (MK-6096 Class):

| Parameter | Value | Note |

|---|---|---|

| OX1R Ki | 0.86 nM | High affinity required for efficacy |

| OX2R Ki | 0.11 - 1.4 nM | Balanced antagonism characterizes DORAs |

| LE (Ligand Efficiency) | > 0.3 | Indicates high binding energy per heavy atom |

Therapeutic Application II: 11 -HSD1 Inhibitors

Target: 11

Mechanism of Action

11

Experimental Workflow: Scintillation Proximity Assay (SPA)

This assay measures the inhibition of the conversion of

-

Enzyme Prep: Isolate human microsomal 11

-HSD1 from transfected HEK293 cells. -

Reaction Mix: Combine microsomes, NADPH (cofactor), and test compound in assay buffer (pH 7.4).

-

Substrate: Add

H-Cortisone. Incubate at 37°C for 20–60 min. -

Detection: Add SPA beads coated with anti-cortisol monoclonal antibodies.

-

Readout: The antibody selectively binds the product (

H-cortisol). When the radiolabeled product binds the bead, it stimulates the scintillant, emitting light. Unconverted substrate does not bind. -

Validation: A decrease in signal indicates successful enzyme inhibition.

Chemical Synthesis & Optimization

The synthesis of the (piperidin-1-yl)methanone core is robust, typically employing amide coupling. However, controlling the stereochemistry of substituents on the piperidine ring is critical for potency (as seen in the cis-2,5-disubstitution of MK-6096).

General Synthetic Scheme (Microwave-Assisted)

This protocol yields high purity N-acyl piperidines.

Caption: Efficient one-pot synthesis of piperidinyl-methanone derivatives using microwave irradiation.

Step-by-Step Protocol:

-

Reagents: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature to activate the acid.

-

Addition: Add the substituted piperidine (1.0 equiv).

-

Reaction: Irradiate in a microwave reactor at 80°C for 10 minutes (or stir at RT for 4-12 hours).

-

Workup: Dilute with EtOAc, wash with NaHCO

(sat) and brine. Dry over MgSO -

Purification: Flash chromatography (Hexane/EtOAc).

References

-

Discovery of MK-6096 (Filorexant)

- Title: Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties.

- Source: PubMed / ChemMedChem.

-

URL:[Link]

-

11

-HSD1 Inhibitors (AZD4017):- Title: Discovery of a potent, selective, and orally bioavailable acidic 11 -hydroxysteroid dehydrogenase type 1 (11 -HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017).

-

Source: Journal of Medicinal Chemistry.[5]

-

URL:[Link]

-

Piperidine Scaffold in Medicinal Chemistry

- Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Source: PMC / Molecules.

-

URL:[Link]

-

Microwave Synthesis of Piperidine Derivatives

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of 3-bromophenyl piperidine analogs

The following technical guide details the Structure-Activity Relationship (SAR) of 3-bromophenyl piperidine analogs. This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the divergent signaling pathways and synthetic accessibility of this privileged scaffold.

Version: 1.0 | Focus: CNS Pharmacology & Medicinal Chemistry

Executive Summary: The Privileged Scaffold

The phenylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core for opioids (e.g., meperidine), SSRIs (e.g., paroxetine), and psychostimulants. Within this class, 3-bromophenyl piperidine analogs represent a specialized subclass where the halogen atom at the meta-position of the phenyl ring plays a pivotal role in modulating receptor affinity and metabolic stability.

The 3-bromo substitution offers two distinct advantages over its hydrogen or chloro counterparts:

-

Halogen Bonding: The polarizable bromine atom can participate in specific halogen-bonding interactions with backbone carbonyls in target proteins (e.g., SERT or Sigma-1 receptors).

-

Metabolic Blockade: Substitution at the meta position sterically hinders metabolic hydroxylation at the para position, potentially extending half-life.

This guide dissects the SAR of two primary regioisomers:

-

3-(3-bromophenyl)piperidines: Primarily Monoamine Transporter (MAT) ligands.

-

4-(3-bromophenyl)piperidines: Primarily Sigma receptor and Opioid receptor modulators.

Chemical Synthesis & Production

To access these analogs reliably, a modular synthetic approach is required. The most robust method involves palladium-catalyzed cross-coupling followed by heterogeneous hydrogenation.

Core Synthesis Protocol (Suzuki-Miyaura Route)

This protocol yields the racemic scaffold. Enantioselective separation is required for biological precision.

Step 1: Cross-Coupling

-

Reagents: 3-Bromopyridine-3-boronic acid (or pinacol ester), 1-bromo-3-iodobenzene, Pd(dppf)Cl₂, K₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 12 hours, Inert Atmosphere (Ar).

-

Mechanism: The oxidative addition occurs preferentially at the C-I bond of the dihaloarene due to the weaker bond dissociation energy compared to C-Br, preserving the critical 3-bromo substituent.

Step 2: Pyridine Reduction

-

Reagents: PtO₂ (Adams' catalyst), H₂ (50 psi), HCl (conc).

-

Solvent: Methanol/Acetic Acid.

-

Conditions: RT, 6 hours.

-

Note: Use of PtO₂ prevents hydrogenolysis of the aryl bromide, which is a common risk with Pd/C catalysts.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthetic pathway to avoid debromination.

Caption: Figure 1. Modular synthesis of 3-(3-bromophenyl)piperidine preserving the aryl-halide.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by three vectors: the Regioisomer Vector (3- vs 4-position), the N-Substituent Vector, and the Chiral Vector.

The Regioisomer Divergence

The attachment point of the phenyl ring to the piperidine dictates the pharmacological class.

| Feature | 3-Substituted Piperidine | 4-Substituted Piperidine |

| Primary Target | Monoamine Transporters (DAT/NET) | Sigma-1 / Opioid Receptors |

| Pharmacology | Psychostimulant / Antidepressant | Analgesic / Anxiolytic |

| 3-Br Effect | Increases DAT selectivity over SERT | Increases Sigma-1 affinity (Hydrophobic pocket) |

| Key Analog | 3-(3-bromophenyl)piperidine | 4-(3-bromophenyl)piperidine |

The Halogen Effect (3-Br)

Why Bromine?

-

Lipophilicity (LogP): The 3-Br increases LogP by approx 0.86 compared to H. This enhances Blood-Brain Barrier (BBB) penetration.

-

Electronic Effect: Br is electron-withdrawing (inductive) but electron-donating (resonance). At the meta position, it exerts a strong inductive effect, reducing the pKa of the piperidine nitrogen slightly, which can alter transporter binding kinetics.

-

Sigma Hole: The bromine atom creates a positive electrostatic potential cap ("sigma hole") opposite the C-Br bond, allowing for directional non-covalent interactions with nucleophilic residues in the receptor binding pocket [1].

N-Substitution and Selectivity

Modifying the piperidine nitrogen is the primary method for tuning selectivity.

-

N-H (Secondary Amine): High affinity for DAT/NET. Often potent stimulants.

-

N-Methyl: Increases potency but often reduces selectivity (balanced DAT/SERT).

-

N-Phenethyl: Drastic shift in SAR.

-

In 4-substituted analogs: Shifts activity toward Opioid (µ/κ) and Sigma receptors.

-

In 3-substituted analogs: Often abolishes DAT activity due to steric clash in the transporter S1 pocket.

-

Visualization: SAR Pharmacophore Map

This diagram maps the structural modifications to their biological outcomes.

Caption: Figure 2. Pharmacophore map linking structural changes to receptor selectivity profiles.

Experimental Protocols

In Vitro Radioligand Binding Assay (DAT/SERT)

To validate the SAR, affinity (Ki) must be determined. This protocol describes the assay for Dopamine Transporter (DAT) affinity.

Materials:

-

Rat striatal membrane preparation.

-

Radioligand: [³H]WIN 35,428 (specific for DAT).

-

Test Compound: 3-(3-bromophenyl)piperidine HCl.

Protocol:

-

Preparation: Thaw rat striatal membranes and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

50 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL [³H]WIN 35,428 (Final conc: 5 nM).

-

100 µL Membrane suspension (20 µg protein).

-

-

Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake/internalization).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation [2].

Self-Validation Check:

-

Control: Nonspecific binding must be defined using 10 µM GBR-12909.

-

Integrity: If Hill slope deviates significantly from 1.0, suspect allosteric interaction or multiple binding sites.

References

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

-

Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

-

Mokhtary, M., & Mahooti, K. (2024).[1] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.

-

Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a common binding site. Journal of Medicinal Chemistry.

Sources

The Strategic Pivot: 3-Bromophenyl Ketones in Advanced API Synthesis

The following technical guide details the synthesis, reactivity, and pharmaceutical applications of 3-bromophenyl ketone intermediates.

Executive Summary

In the architecture of medicinal chemistry, 3-bromophenyl ketones (specifically 3-bromoacetophenone and 3-bromobenzophenone) serve as "meta-stable" pivots. They are unique because they offer two orthogonal reactive sites—an electrophilic carbonyl group and a nucleophilic-susceptible aryl bromide—positioned in a meta relationship. This structural geometry is difficult to access via direct electrophilic aromatic substitution of halogenated benzenes, making the specific synthesis of these intermediates a critical competency for drug developers.

This guide analyzes the Genesis (synthesis), Divergence (chemoselective reactivity), and Convergence (application in Ketoprofen and Tepotinib) of these intermediates.

Structural & Reactivity Profile

The core value of 3-bromophenyl ketones lies in their orthogonal reactivity . The two functional groups can be manipulated independently without protecting groups, provided the correct order of operations is followed.

| Feature | Chemical Basis | Synthetic Utility |

| Aryl Bromide (C-Br) | Weak C-Hal bond ( | Cross-Coupling: Suzuki, Heck, Buchwald-Hartwig. Remains inert during mild ketone reductions. |

| Ketone (C=O) | Polarized | Addition/Condensation: Grignard addition, reductive amination, Wittig olefination. Remains inert during anhydrous Pd-catalyzed couplings. |

| Meta-Positioning | 1,3-substitution pattern | Geometry: Hard to access via bromination of alkylbenzenes (which are ortho/para directors). Essential for non-linear drug scaffolds. |

Genesis: Synthesis of the Intermediate

A common misconception is that 3-bromoacetophenone can be made by Friedel-Crafts acylation of bromobenzene. This is incorrect. Bromine is an ortho/para director; acylation of bromobenzene yields predominantly 4-bromoacetophenone.

To access the 3-isomer, one must reverse the sequence: Acylate first, then brominate. The acetyl group is a strong electron-withdrawing group (EWG), directing the incoming bromine to the meta position.

Experimental Protocol: Synthesis of 3-Bromoacetophenone

Reference Standard: Adapted from Organic Syntheses, Coll.[1] Vol. 5, p.117.

Objective: Regioselective bromination of acetophenone. Scale: Macroscale (approx. 0.6 mol).

Reagents:

-

Acetophenone: 81.0 g (0.67 mol)

-

Aluminum Chloride (AlCl

), anhydrous: 220 g (1.65 mol) -

Bromine (Br

): 128 g (0.80 mol) -

Safety Warning: Reaction evolves HBr gas. Must be performed with a caustic scrubber.

Step-by-Step Methodology:

-

Complex Formation: In a dry 1L 3-neck flask equipped with a mechanical stirrer and reflux condenser, add anhydrous AlCl

.-

Technical Insight: AlCl

acts as a Lewis acid, coordinating to the ketone oxygen.[2] This increases the electron deficiency of the ring, enhancing the meta-directing effect.

-

-

Addition of Substrate: Add acetophenone dropwise. The reaction is exothermic.

-

Checkpoint: The mixture will turn into a viscous, tan/brown molten mass.[1] If it solidifies, apply gentle heat (steam bath) to maintain a stirrable melt.

-

-

Bromination: Add Br

dropwise over 40 minutes to the molten complex.-

Observation: Evolution of HBr gas indicates reaction progress.

-

-

Digestion: Stir the mixture at 80–85°C for 1 hour.

-

Quench: Pour the hot complex carefully onto a mixture of 1.3 kg crushed ice and 100 mL conc. HCl.

-

Causality: HCl prevents the precipitation of aluminum salts, which can trap the organic product.

-

-

Isolation: Extract with ether (4 x 150 mL). Wash with water and 5% NaHCO

.[1] Dry over Na -

Purification: Distill under reduced pressure.

-

Target Fraction: 75–76°C at 0.5 mmHg.

-

Yield: ~70–75%.

-

Visual Workflow (Synthesis)

Caption: Figure 1. The "Meta-Switch" strategy.[2] AlCl3 coordination forces the incoming bromine to the 3-position, bypassing the natural ortho/para preference of halobenzenes.

Divergence: Chemoselective Transformations

Once synthesized, the 3-bromophenyl ketone can be diverted into various drug classes depending on which functional group is engaged first.

Pathway A: The "Ketone-First" Route (Reductive)

-

Reagent: NaBH

in MeOH. -

Outcome: 1-(3-bromophenyl)ethanol.

-

Selectivity: The C-Br bond remains intact. This alcohol is a precursor for chiral resolution or etherification.

Pathway B: The "Bromide-First" Route (Coupling)

-

Reagent: Aryl boronic acid, Pd(PPh

) -

Outcome: 3-Acetyl-biaryl.

-

Selectivity: Under anhydrous conditions, the ketone is preserved while the aryl ring is extended.

Reactivity Map

Caption: Figure 2. Orthogonal Reactivity Map. Red arrows indicate ketone transformations; Green arrows indicate aryl bromide transformations.

Convergence: Case Study – Ketoprofen Synthesis

The synthesis of Ketoprofen , a widely used NSAID, illustrates the industrial power of 3-bromophenyl ketone intermediates (specifically 3-bromobenzophenone ).

While early routes used non-catalytic alkylation, the modern catalytic route utilizes the bromine atom for a Heck reaction followed by carbonylation.

The Catalytic Route[3]

-

Step 1 (Heck Coupling): Reaction with ethylene (or vinyl equivalent) using a Palladium catalyst.[3]

-

Step 2 (Carbonylation): Pd-catalyzed hydroesterification with CO and alcohol.

-

Step 3 (Hydrolysis): Acidic hydrolysis of the ester yields Ketoprofen.[6]

Ketoprofen Workflow Diagram

Caption: Figure 3. Industrial synthesis of Ketoprofen.[7][8] The 3-bromo group is the "handle" for constructing the propionic acid side chain.

Technical Data & Safety Profile

| Property | 3-Bromoacetophenone | 3-Bromobenzophenone |

| CAS Number | 2142-63-4 | 1016-77-9 |

| Molecular Weight | 199.05 g/mol | 261.11 g/mol |

| Boiling Point | 79–81°C (2 mmHg) | 170–172°C (12 mmHg) |

| Appearance | Pale yellow liquid | White crystalline solid |

| Hazards | Lachrymator (Tear gas effect). Skin/Eye Irritant. | Irritant. Toxic to aquatic life. |

| Storage | Light sensitive. Store under inert gas. | Store cool and dry. |

Handling Note: 3-Bromoacetophenone is a potent lachrymator. All transfers must occur in a functioning fume hood. Glassware should be rinsed with ethanol/acetone in the hood before removal to the wash station.

References

-

Pearson, D. E., Pope, H. W., & Hargrove, W. W. (1960).[1] 3-Bromoacetophenone.[1][2][4][9][10][11] Organic Syntheses, 40, 7. Link

-

Monteiro, A. L., et al. (2000). Transition-metal catalyzed synthesis of Ketoprofen. Journal of the Brazilian Chemical Society, 11(2). Link

-

BenchChem. (2025).[2] 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Link

-

CymitQuimica. 3-Bromoacetophenone Applications in Drug Synthesis. Link

-

Sigma-Aldrich. Safety Data Sheet: 3-Bromobenzoyl chloride. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. zenodo.org [zenodo.org]

- 6. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 9. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]

- 10. apicule.com [apicule.com]

- 11. nbinno.com [nbinno.com]

Technical Guide: 3-Bromo vs. 4-Bromo Piperidinyl Methanone Isomers in Drug Design

Executive Summary

The Regioisomeric Pivot in Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, the choice between 3-bromo and 4-bromo piperidinyl methanone scaffolds is not merely a structural decision—it is a determinant of vector topology, metabolic stability, and synthetic complexity. These scaffolds, defined by a piperidine ring acylated at the nitrogen (amide linkage) and brominated at the C3 or C4 position, serve as critical intermediates for installing pharmacophores via cross-coupling.

-

The 4-Isomer offers a linear exit vector and achiral simplicity but suffers from high metabolic clearance at the C4 position if not substituted.

-

The 3-Isomer introduces a chiral center and an "out-of-plane" vector, allowing access to distinct hydrophobic pockets, but presents challenges in stereocontrol and elimination-prone reactivity.

This guide analyzes the physicochemical and synthetic divergences of these two isomers to support rational scaffold selection.

Part 1: Structural & Conformational Dynamics[1]

Stereochemical Divergence

The most immediate distinction is chirality.

-

4-Bromo-1-(piperidin-1-yl)methanone: Possesses a plane of symmetry passing through N1 and C4. It is achiral . This simplifies CMC (Chemistry, Manufacturing, and Controls) as there are no enantiomers to resolve.

-

3-Bromo-1-(piperidin-1-yl)methanone: Possesses a chiral center at C3. It exists as a pair of enantiomers (

and

Conformational Analysis (Amide Impact)

Unlike free piperidines, the "methanone" (amide) moiety forces the nitrogen atom into an

-

4-Bromo Conformation: The bromine atom at C4 typically prefers the equatorial position to minimize 1,3-diaxial interactions with the C2/C6 axial protons. The molecule adopts a stable chair conformation.

-

3-Bromo Conformation: The situation is more complex. While an equatorial bromine is generally preferred, the adjacent amide group induces significant steric pressure. If the amide substituent is bulky, the ring may distort (twist-boat) or the bromine may adopt a pseudo-axial orientation to relieve gauche interactions with the N-acyl group.

Figure 1: Conformational consequences of the amide group on 3- and 4-bromo isomers.

Part 2: Reactivity & Synthetic Accessibility

The Elimination Trap (3-Bromo Specific)

The 3-bromo isomer carries a significant synthetic risk:

-

Mechanism: The C3 proton is beta to the nitrogen. Although the amide resonance reduces the basicity of the nitrogen, the inductive effect of the carbonyl makes the C2 protons slightly acidic. Under basic cross-coupling conditions (e.g.,

-BuOK, -

4-Bromo Stability: The 4-bromo isomer is beta to C3 and C5 methylenes, which are less acidic. It behaves as a standard secondary alkyl halide, robust against elimination under standard Suzuki/Buchwald conditions.

Cross-Coupling Efficiency (Pd-Catalysis)

When using these scaffolds as electrophiles in Suzuki-Miyaura or Buchwald-Hartwig couplings:

-

4-Bromo: High efficiency.[1] The C4 position is sterically accessible.

-

3-Bromo: Lower inherent reactivity due to steric shielding by the N-acyl group. Requires highly active catalyst systems (e.g., Pd-RuPhos or Pd-SPhos) to overcome the steric barrier and prevent side reactions.

Part 3: Medicinal Chemistry Implications (SAR)

Vector Analysis

-

Linear Vector (4-Sub): Substitution at C4 extends the molecule along the principal axis of the piperidine. This is ideal for reaching deep into hydrophobic pockets or extending through solvent channels.

-

Angular Vector (3-Sub): Substitution at C3 projects the pharmacophore at a

angle relative to the N1-C4 axis. This is critical for "curved" active sites or for inducing specific receptor conformational changes.

Metabolic Liability[3]

-

The C4 Soft Spot: In the 3-bromo derived products (where C4 remains unsubstituted), the C4 position is a primary site for CYP450-mediated oxidation (hydroxylation).

-

Blocking Strategy: Using the 4-bromo scaffold to install a metabolic blocker (e.g., a fluoro-phenyl or trifluoromethyl group) effectively seals this soft spot.

Part 4: Experimental Protocols

Synthesis of the Scaffold (Amide Coupling)

Objective: Synthesis of (3-bromo or 4-bromopiperidin-1-yl)(phenyl)methanone.

Reagents:

-

3-bromopiperidine HCl or 4-bromopiperidine HCl (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Dichloromethane (DCM) (0.1 M concentration)

Protocol:

-

Dissolution: Suspend the bromopiperidine HCl salt in dry DCM under

atmosphere. -

Basification: Cool to

and add TEA dropwise. Stir for 10 minutes until the solution clears (free base formation). -

Acylation: Add benzoyl chloride dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash chromatography (gradient 0-40% EtOAc in Hexanes).

-

Note: 3-bromo isomers often elute slightly faster than 4-bromo isomers due to differences in polarity and shape.

-

Cross-Coupling (Suzuki-Miyaura)

Objective: Arylation of the bromopiperidine scaffold.

Protocol:

-

Charge: In a microwave vial, combine Bromopiperidine-amide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Catalyst: Add

(0.05 equiv). For 3-bromo, use Pd-RuPhos G4 (0.05 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed.

-

Reaction: Heat to

for 4-12 hours (or -

Filtration: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate isomer based on drug design goals.

Figure 2: Strategic decision tree for scaffold selection in FBDD.

Comparative Data Summary

| Feature | 3-Bromo Isomer | 4-Bromo Isomer |

| Chirality | Chiral (Enantiomers | Achiral (Plane of Symmetry) |

| Vector Geometry | Angular / Out-of-plane | Linear / In-plane |

| Steric Environment | Hindered (proximal to amide) | Accessible (distal to amide) |

| Elimination Risk | High (forms enamide) | Low |

| Metabolic Stability | C4 is vulnerable (unsubstituted) | C4 is blocked (if substituted) |

| Coupling Yields | Moderate (requires optimization) | High (standard conditions) |

References

-

BenchChem. (2025).[2][3] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Retrieved from 2

-

National Institutes of Health (NIH). (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from 4

-

BenchChem. (2025).[2][3] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from 3

-

Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from 5

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

Application Note: High-Fidelity Synthesis of (3-Bromophenyl)-4-piperidinyl-methanone HCl

Executive Summary & Strategic Rationale

The synthesis of (3-Bromophenyl)-4-piperidinyl-methanone HCl (aryl piperidinyl ketone) represents a pivotal transformation in medicinal chemistry, often serving as a scaffold for neuroactive agents (e.g., 5-HT receptor ligands) and NK1 antagonists.

This protocol details a robust, three-stage synthesis starting from 4-cyanopiperidine . Unlike generic procedures, this guide addresses the specific chemoselective challenges posed by the secondary amine and the nitrile moiety.

Core Challenges & Solutions

| Challenge | Scientific Solution |

| Chemoselectivity | The secondary amine in 4-cyanopiperidine is acidic ( |

| Grignard Stability | The 3-bromo substituent on the aryl ring is sensitive to metal-halogen exchange. Solution: Use of 3-Bromophenylmagnesium bromide at controlled temperatures to prevent polymerization or scrambling. |

| Process Efficiency | Stepwise deprotection and hydrolysis is time-consuming. Solution: A "One-Pot" acidic workup that simultaneously hydrolyzes the ketimine intermediate and cleaves the Boc group. |

Retrosynthetic Analysis & Pathway

The synthesis is designed around a Nucleophilic Addition to Nitriles followed by acid-mediated hydrolysis.[1]

Figure 1: Retrosynthetic logic flow demonstrating the protection-addition-deprotection strategy.

Detailed Experimental Protocol

Phase 1: Chemoselective Protection (N-Boc Formation)

Objective: Mask the secondary amine to prevent side reactions with the Grignard reagent.

-

Reagents: 4-Cyanopiperidine (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq), Triethylamine ( -

Mechanism: Nucleophilic attack of the amine on the carbonyl of

.

Step-by-Step:

-

Dissolve 4-cyanopiperidine (10.0 g, 90.8 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.

-

Add

(15.2 mL, 109 mmol) and cool the solution to 0°C using an ice bath. -

Dropwise add a solution of

(21.8 g, 100 mmol) in DCM (20 mL) over 30 minutes. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (ninhydrin active) should disappear.

-

Workup: Wash with 1M HCl (50 mL), saturated

, and brine. Dry over -

Yield: Expect >90% of N-Boc-4-cyanopiperidine as a white/off-white solid.

Phase 2: Grignard Addition (C-C Bond Formation)

Objective: Construct the ketone skeleton via addition to the nitrile.[2] Critical Safety Note: Grignard reagents are moisture-sensitive. All glassware must be oven-dried.

-

Reagents: N-Boc-4-cyanopiperidine (from Phase 1), 3-Bromophenylmagnesium bromide (1.2 eq, 0.5M in THF).

-

Mechanism: The Grignard carbon nucleophile attacks the electrophilic nitrile carbon, forming a magnesium imine salt (ketimine).

Step-by-Step:

-

Place N-Boc-4-cyanopiperidine (5.0 g, 23.8 mmol) in a flame-dried 3-neck flask under Nitrogen/Argon atmosphere. Dissolve in anhydrous THF (50 mL).

-

Cool the solution to 0°C . Note: Low temperature prevents competitive attack on the Boc carbamate, though nitriles are generally more reactive.

-

Add 3-Bromophenylmagnesium bromide (solution in THF, ~29 mmol) dropwise via syringe/cannula over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Refluxing is generally not required for this substrate and risks side reactions. Stir at RT for 3-5 hours.

-

Checkpoint: The formation of the imine salt is not easily visible by TLC. Completion is usually assumed after standard time or verified by quenching a small aliquot.

Phase 3: One-Pot Hydrolysis & Deprotection

Objective: Convert the intermediate imine to the ketone AND remove the Boc group to yield the HCl salt.

-

Reagents: 4M HCl in Dioxane (or aqueous HCl), Methanol.

-

Mechanism:

-

Imine Hydrolysis:

(Ketone). -

Boc Cleavage: Acid-catalyzed elimination of isobutylene and

.

-

Step-by-Step:

-

Cool the reaction mixture (containing the magnesium imine salt) to 0°C.

-

Quench: Carefully add Methanol (10 mL) followed by 4M HCl in Dioxane (30 mL, excess). Caution: Exothermic.

-

Stir the mixture at RT for 2 hours. If Boc removal is slow, heat to 40-50°C for 1 hour.

-

Precipitation: The product, (3-Bromophenyl)-4-piperidinyl-methanone HCl , often precipitates as a solid from the dioxane/THF mixture.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to ~20% volume and add Diethyl Ether (

) to induce crystallization. -

Purification: Recrystallize from Ethanol/Ether if necessary.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of (3-Bromophenyl)-4-piperidinyl-methanone HCl.

Analytical Specifications

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 268.15 (Free base) / ~304.6 (HCl Salt) |

| MS (ESI) |

Troubleshooting & Critical Parameters

-

Grignard Initiation: If preparing the Grignard reagent in situ from 1,3-dibromobenzene, mono-lithiation followed by transmetallation is preferred over direct Mg insertion to avoid polymerization. However, using commercial 3-Bromophenylmagnesium bromide is strongly recommended for reproducibility.

-

Temperature Control: During Phase 2, do not exceed 40°C. High temperatures can cause the Grignard reagent to attack the Boc carbamate (forming a tertiary alcohol) or displace the aryl bromine.

-

Hydrolysis Completeness: The imine intermediate is stable.[2] Ensure the acidic hydrolysis step runs long enough (at least 2 hours) to fully convert the imine to the ketone. Incomplete hydrolysis yields the ketimine impurity.

References

-

Mechanism of Grignard Addition to Nitriles

-

Boc Protection Protocols

- Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Source: N

-

URL:[Link]

- Synthesis of Piperidinyl Ketones (Related Patent)

-

General Deprotection Strategies

- Title: Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines (Demonstr

- Source: Royal Society of Chemistry / NIH.

-

URL:[Link]

Sources

Application Note: Optimized Reductive Amination Strategies for (3-Bromophenyl)-4-piperidinyl-methanone

Executive Summary

(3-Bromophenyl)-4-piperidinyl-methanone (CAS: 59507-53-8 / 1225573-65-8 for HCl salt) is a high-value pharmacophore used in the synthesis of GPCR ligands and kinase inhibitors. Its structure presents a specific chemoselective challenge: it contains a nucleophilic secondary amine (piperidine) and an electrophilic internal ketone.

This Application Note details the protocol for the Reductive Amination of the piperidine nitrogen. The critical objective is to alkylate the amine without reducing the internal ketone to an alcohol. We utilize Sodium Triacetoxyborohydride (STAB) as the chemoselective reducing agent of choice, leveraging its kinetic preference for iminium ions over ketones.[1][2][3][4]

Molecule Profile & Reactivity Context[5][6][7][8]

| Property | Detail |

| Molecule Name | (3-Bromophenyl)(piperidin-4-yl)methanone |

| Functional Groups | 2° Amine (Piperidine), Aryl-Alkyl Ketone, Aryl Bromide |

| Primary Challenge | Chemoselectivity: The internal ketone is susceptible to reduction by strong hydrides (e.g., NaBH₄).[1][5] |

| Target Reaction | Formation of tertiary amine via reaction with external Aldehydes/Ketones. |

| Preferred Reagent | Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃ |

Structural Logic

The piperidine nitrogen is moderately basic and nucleophilic. Upon reaction with an external aldehyde (R-CHO), it forms a positively charged iminium ion . STAB reduces this iminium species rapidly.[1] Crucially, STAB reduces ketones very slowly, ensuring the (3-Bromophenyl)-ketone moiety remains intact during the N-alkylation process.

Mechanistic Pathway

The following diagram illustrates the selective pathway where the internal ketone is preserved while the external aldehyde is coupled.

Caption: Chemoselective pathway. STAB targets the Iminium Ion, avoiding the internal ketone (Side Product).[1]

Protocol A: Standard N-Alkylation (Aldehydes)

Scope: Reaction with aliphatic or aromatic aldehydes. Selectivity: >95% retention of internal ketone.

Reagents & Materials[1][2][3][4][5][8][10][11][12][13][14]

-

Substrate: (3-Bromophenyl)-4-piperidinyl-methanone HCl (1.0 equiv)

-

Electrophile: Aldehyde (1.1 - 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for solubility.

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv) Only if using HCl salt.

-

Catalyst: Glacial Acetic Acid (AcOH) (1-2 drops, optional but recommended).

Step-by-Step Procedure

-

Preparation: In a clean, dry vial equipped with a stir bar, suspend the (3-Bromophenyl)-4-piperidinyl-methanone HCl salt (1.0 equiv) in DCE (0.1 M concentration).

-

Free Basing (In-situ): Add DIPEA (1.0 equiv) and stir for 5-10 minutes until the solution clarifies.

-

Imine Formation: Add the Aldehyde (1.1 equiv). If the aldehyde is unreactive, add 1-2 drops of Glacial Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Insight: This "pre-stir" allows the hemiaminal/iminium equilibrium to establish before the reducing agent is added, though STAB allows for one-pot addition.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen atmosphere. Monitor by LCMS.[6]

-

Typical Time: 2–16 hours.[7]

-

Checkpoint: Look for the disappearance of the secondary amine mass (M+H) and appearance of the tertiary amine product. Ensure the Bromine isotope pattern (1:1 doublet) is preserved.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Advanced/Difficult Substrates (Ketones)

Scope: Reaction with sterically hindered ketones or unreactive aldehydes. Rationale: Ketones react slowly with secondary amines. Titanium(IV) isopropoxide acts as a Lewis Acid and water scavenger to drive the unfavorable equilibrium toward the enamine/iminium species.

Reagents

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat).

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) or STAB.

Step-by-Step Procedure

-

Complexation: In a dry flask under Argon, mix the Piperidine substrate (1.0 equiv, free base preferred) and the Target Ketone (1.2 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 - 2.0 equiv) neat.

-

Note: The mixture may become viscous.

-

-

Stir: Stir at RT (or 40-50°C for difficult substrates) for 6–18 hours. This forces the formation of the titanium-amine complex.

-

Dilution: Dilute the viscous mixture with dry Methanol (MeOH) or DCE.

-

Reduction: Carefully add the reducing agent (NaCNBH₃ or STAB, 2.0 equiv). Stir for 4–12 hours.

-

Hydrolysis (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (Titanium dioxide) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.

Experimental Workflow Diagram

Caption: Standard operational workflow for STAB-mediated reductive amination.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction | Iminium ion not forming. | Add 1-2 drops of Acetic Acid . If using Protocol B, increase Ti(OiPr)₄ loading. |

| Low Conversion | Wet solvent or old reductant. | STAB is moisture sensitive. Use fresh bottle or switch to Protocol B (Titanium scavenger). |

| Reduction of Internal Ketone | Reducing agent too strong. | STOP using NaBH₄. Ensure you are using STAB or NaCNBH₃. Keep temperature < 40°C. |

| Starting Material Stuck | Steric hindrance. | Switch solvent to DCE (higher boiling point than DCM) and heat to 50°C. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

-

BenchChem. "Sodium Triacetoxyborohydride (STAB) Reactions - Technical Support." BenchChem Application Notes, 2025. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

Application Note: Optimized Reaction Conditions for N-Alkylation of Piperidinyl-Methanone HCl

Abstract & Scope

This application note details the optimized protocols for the N-alkylation of piperidin-4-yl(phenyl)methanone hydrochloride (4-benzoylpiperidine HCl). This structural motif is a critical pharmacophore in the synthesis of antihistamines (e.g., Fexofenadine precursors), antipsychotics, and acetylcholinesterase inhibitors.

While secondary amine alkylation is a standard transformation, the use of the hydrochloride salt introduces specific stoichiometric and solubility challenges that often lead to incomplete conversion or stalled kinetics if not properly managed. This guide provides two validated protocols: a robust Phase-Heterogeneous Method (Standard) and a High-Kinetics Method for unreactive electrophiles, grounded in mechanistic causality.

Mechanistic Insight & Critical Parameters

The "Salt Penalty" in Kinetics

Unlike free amines, the hydrochloride salt (

-

Stoichiometry: You must use

2.5 equivalents of base.-

1.0 eq is consumed immediately to neutralize the HCl salt.

-

1.0 eq is required to scavenge the acid (

) generated during the alkylation. -

0.5+ eq excess drives the equilibrium and maintains reaction velocity.

-

Mechanism of Action

The reaction follows an

[2]

Solvent & Base Selection Matrix

The choice of solvent/base pair is critical for the solubility of the HCl salt and the suppression of over-alkylation (quaternization).

| Parameter | Recommended | Alternative | Why? |

| Solvent | Acetonitrile (MeCN) | DMF / DMSO | MeCN offers the best balance of polarity for |

| Base | |||

| Catalyst | KI (0.1 eq) | NaI / TBAI | Finkelstein Reaction: Converts unreactive Alkyl-Cl/Br to reactive Alkyl-I in situ. Essential for alkyl chlorides. |

| Temp | 60°C - 80°C | RT - 40°C | Heat is required to overcome the lattice energy of the inorganic base and the HCl salt. |

Experimental Protocols

Protocol A: Standard Heterogeneous Alkylation (Best for Scale-up)

Target: General alkylation with primary alkyl bromides or iodides. Scale: 1.0 gram (approx. 4.4 mmol) basis.

Reagents:

-

4-Benzoylpiperidine HCl: 1.0 g (4.4 mmol)

-

Alkyl Bromide: 4.8 mmol (1.1 eq)

-

Potassium Carbonate (

), anhydrous, powder: 1.82 g (13.2 mmol, 3.0 eq ) -

Potassium Iodide (KI): 73 mg (0.44 mmol, 0.1 eq)

-

Acetonitrile (MeCN), anhydrous: 15 mL (approx. 0.3 M)

Procedure:

-

Activation: In a dry round-bottom flask, suspend the 4-benzoylpiperidine HCl,

, and KI in MeCN. -

Free-basing: Stir vigorously at room temperature for 30 minutes. Note: You may observe CO2 evolution as the HCl is neutralized.

-

Addition: Add the Alkyl Bromide dropwise.[3]

-

Reaction: Equip with a reflux condenser and heat to 60°C (oil bath temperature). Stir vigorously (1000 rpm) to ensure solid-liquid mixing.

-

Monitoring: Monitor by TLC or LC-MS at 4 hours. If starting material remains, heat to 80°C.

-

Workup:

Protocol B: High-Kinetics "Cesium Effect" (For Unreactive Electrophiles)

Target: Alkylation with secondary alkyl halides, alkyl chlorides, or sterically hindered systems.

Reagents:

-

Base Substitution: Replace

with Cesium Carbonate ( -

Solvent Substitution: Replace MeCN with DMF (Dimethylformamide).

Why this works: Cesium is a larger cation with a weaker ion-pairing interaction with the carbonate anion. This makes the carbonate more "naked" and basic in organic solvents, significantly accelerating the deprotonation and substitution steps.

Procedure Modifications:

-

Perform the reaction at 80°C .

-

Workup Caution: DMF is water-miscible. During workup, dilute the reaction mixture with 5x volume of water and extract with Diethyl Ether or EtOAc (

). Back-wash the organic layer with water (

Workflow Visualization

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Incomplete free-basing of HCl salt. | Increase base to 4.0 eq. Ensure vigorous stirring (grinding effect). Switch to Protocol B ( |

| Quaternary Salt Formation | Alkyl halide is too reactive or added too fast. | Reduce temperature to RT. Add alkyl halide slowly via syringe pump over 1 hour. |

| Product stuck in Aqueous | Product is protonated during workup. | Ensure the aqueous layer pH > 10 during extraction. If the product is polar, use DCM instead of EtOAc. |

| Dark/Black Reaction Mix | Oxidation of iodide (from KI). | Use fresh KI. Purge reaction flask with Nitrogen/Argon before heating. |

References

-

General N-Alkylation Optimization

-

Cesium Carbonate Effect

-

Title: Cesium Carbonate Promoted N-Alkylation of Amines.[8]

- Source: J. Org. Chem. (Relevant mechanistic grounding for Protocol B).

- Context: Supports the use of Cs2CO3 for difficult substrates due to the "cesium effect" increasing solubility and basicity in organic media.

-

- Piperidine Synthesis & Kinetics: Title: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Source: Asian Journal of Green Chemistry.

-

Reaction Mechanism (Salt Neutralization)

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 7. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preparation of sulfonamide derivatives from piperidinyl-methanone scaffolds

Application Note: High-Yield Synthesis of -Sulfonyl Piperidinyl-Methanone Derivatives

Abstract & Strategic Significance

The piperidinyl-methanone scaffold (a piperidine ring substituted at the C3 or C4 position with a carbonyl group) is a privileged pharmacophore in medicinal chemistry. It serves as a core structural motif in inhibitors for targets such as 11

Derivatization of the piperidine nitrogen with sulfonyl groups is a critical transformation. It modulates lipophilicity (LogP), metabolic stability, and creates specific hydrogen-bonding interactions within enzyme active sites (e.g., the catalytic pocket of Carbonic Anhydrase or DPP-IV).

This Application Note provides a validated, high-fidelity workflow for the

Retrosynthetic Analysis & Reaction Logic

The primary challenge in this transformation is competing hydrolysis of the sulfonyl chloride and the potential for bis-sulfonylation (though rare in secondary amines, steric crowding can induce unexpected side reactions).

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen lone pair onto the electrophilic sulfur atom of the sulfonyl chloride. This forms a pentacoordinate transition state, followed by the elimination of the chloride ion. A non-nucleophilic base is essential to scavenge the generated HCl and drive the equilibrium forward.

Figure 1: Mechanistic pathway for the N-sulfonylation of piperidinyl-methanone scaffolds.

Experimental Protocols

Protocol A: Standard High-Throughput Method (DCM/TEA)

Best for: Standard library generation, non-polar sulfonyl chlorides, and stable methanone scaffolds.

Reagents:

-

Substrate: 4-(Piperidinyl)-methanone derivative (1.0 equiv)

-

Electrophile: Aryl/Alkyl sulfonyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (

M)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask or reaction vial, dissolve the piperidinyl-methanone substrate (1.0 equiv) in anhydrous DCM.

-

Base Addition: Add TEA (1.5 equiv) and cool the mixture to 0°C using an ice bath.

-

Expert Insight: Cooling is critical not just for exotherm control, but to prevent the formation of sulfonate esters if hydroxyl groups are present elsewhere on the scaffold.

-

-

Sulfonylation: Add the sulfonyl chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid) over 5 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 30–120 minutes .

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The product typically runs higher (more non-polar) than the free amine.

-

-

Quench: Add water (equal volume to solvent).

-

Workup:

Protocol B: The "Difficult Substrate" Method (Pyridine/DMAP)

Best for: Sterically hindered sulfonyl chlorides (e.g., 2,6-disubstituted benzenesulfonyl chlorides) or low-solubility piperidine salts.

Reagents:

-

Solvent/Base: Pyridine (anhydrous)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Procedure:

-

Dissolution: Dissolve the piperidinyl-methanone salt (e.g., HCl salt) directly in anhydrous pyridine (approx. 5 mL per mmol).

-

Catalysis: Add DMAP (10 mol%).

-

Addition: Add sulfonyl chloride (1.2 – 1.5 equiv) at RT.

-

Heating: If no reaction is observed after 1 hour, heat to 60°C for 4–6 hours.

-

Workup (Critical): Pyridine is difficult to remove.

-

Dilute reaction mixture with EtOAc.

-

Wash 3x with CuSO

solution (saturated) or 1N HCl until the aqueous layer stays acidic/blue (removes pyridine as a complex). -

Proceed with standard bicarbonate/brine washes.

-

Purification & Characterization Workflow

The following diagram outlines the decision tree for purifying these specific derivatives. Piperidinyl-methanones often possess UV activity (due to the ketone/aryl groups), making them ideal for automated flash chromatography.

Figure 2: Purification decision tree for sulfonamide derivatives.

Characterization Benchmarks

When analyzing the NMR of the product, look for these specific diagnostic shifts confirming the

| Feature | Substrate (Free Amine) | Product ( | Reason |

| Piperidine | Deshielding by electron-withdrawing Sulfonyl group | ||

| Piperidine | Slight downfield shift | ||

| NH Signal | Broad singlet (if visible) | Absent | Replacement of NH with N-S bond |

| IR Spectrum | ~3300 cm | 1150 & 1350 cm | Symmetric/Asymmetric SO |

Troubleshooting Guide (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Increase R-SO |

| Starting Material Remains | Piperidine salt not free-based | If starting with Piperidine |

| Byproduct Formation | Bis-sulfonylation (rare) | Unlikely for piperidine (secondary amine). Check for O-sulfonylation if OH groups are present on the methanone side chain. |

| Product is Oily/Sticky | Trapped Solvent/Impurities | Triturate with cold Diethyl Ether or Pentane to induce solidification. |

References

-

Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties. Source: Molecules (MDPI), 2022.[4] Relevance: Validates the amide/sulfonamide coupling protocols on piperidine-4-carboxylate scaffolds. URL:[Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Source: MDPI (International Journal of Molecular Sciences), 2023. Relevance: Provides specific yields and reaction conditions for diverse sulfonyl chlorides reacting with piperidine. URL:[Link][4]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core. Source: Molbank (MDPI), 2024. Relevance: Confirms the DCM/TEA protocol efficiency (93% yield) for similar heterocyclic secondary amines. URL:[Link][1][4][5]

-

2,4-difluorophenyl(piperidin-4-yl) methanone oxime derivatives as potent contenders to combat antibacterial resistance. Source: Discover Molecules, 2025. Relevance: Demonstrates the specific application of the piperidinyl-methanone scaffold in MRSA drug design. URL:[Link]

Sources

- 1. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Conversion of (3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride to Free Base

Executive Summary

(3-Bromophenyl)-4-piperidinyl-methanone is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Commercially, it is predominantly supplied as a hydrochloride (HCl) salt to maximize solid-state stability and extend shelf-life. However, downstream synthetic applications—such as N-alkylation, reductive amination, or Buchwald-Hartwig cross-coupling—demand that the piperidine nitrogen acts as a nucleophile. This requires the molecule to be in its unprotonated, neutral "free base" form.

This technical guide outlines a self-validating liquid-liquid extraction (LLE) protocol to efficiently convert the HCl salt to its reactive free base, ensuring high yield, chemical purity, and readiness for subsequent synthetic steps.

Mechanistic Rationale & Phase Causality

The conversion process is governed by fundamental acid-base equilibria and partition coefficients (LogP). The secondary amine of the piperidine ring in (3-Bromophenyl)-4-piperidinyl-methanone has an estimated pKa between 9.5 and 10.5.

In the starting material (the HCl salt), the nitrogen atom is protonated (

Once neutralized, the loss of the ionic charge drastically increases the molecule's lipophilicity. This induces a phase transfer, driving the neutral free base out of the aqueous phase and into an immiscible organic solvent (e.g., Dichloromethane), while the inorganic byproducts (

Fig 1. Acid-base extraction and phase transfer mechanism for piperidine derivatives.

Materials and Reagents

-

(3-Bromophenyl)-4-piperidinyl-methanone HCl (Starting Material)

-

Deionized (DI) Water (Aqueous matrix)

-

1M Sodium Hydroxide (NaOH) aqueous solution (Deprotonating agent)

-

Dichloromethane (DCM) (Extraction solvent; Ethyl Acetate may be substituted)

-

Saturated NaCl solution (Brine) (Washing agent)

-

Anhydrous Sodium Sulfate (

) (Desiccant) -

Universal pH indicator paper

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and pH verifications are embedded within the steps to prevent product loss and ensure absolute conversion [3].

Step 1: Dissolution

-

Action: Suspend 1.0 g of (3-Bromophenyl)-4-piperidinyl-methanone HCl in 15 mL of DI water within a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Causality: The salt will largely dissolve, though high concentrations may result in a slurry. Complete dissolution is not strictly necessary at this stage, as the subsequent basification will drive the equilibrium forward.

Step 2: Basification (The "pH Swing")

-

Action: Submerge the flask in an ice-water bath (0–5 °C). While stirring vigorously, add 1M NaOH dropwise.

-

Causality: The acid-base neutralization is exothermic. The ice bath prevents thermal degradation of the organic framework and minimizes the volatilization of the extraction solvent added in the next step.

-

Validation: Periodically spot the aqueous mixture onto pH indicator paper. Continue the dropwise addition until the pH clearly registers >11. Visual Cue: The solution will turn opaque/cloudy as the water-insoluble free base precipitates out of the aqueous matrix.

Step 3: Liquid-Liquid Extraction

-

Action: Transfer the cloudy basic mixture to a separatory funnel. Add 20 mL of DCM. Stopper the funnel, invert, and shake gently. Vent the stopcock frequently to release any built-up vapor pressure.

-

Causality: DCM is the optimal solvent due to its high density (1.33 g/cm³), which places the product-rich organic layer at the bottom of the funnel, allowing for seamless sequential draining without removing the aqueous layer.

-

Validation: Place the funnel on a ring stand and allow the layers to separate. A sharp, distinct phase boundary confirms successful partitioning. Drain the bottom organic layer into a clean flask. Repeat the extraction of the remaining aqueous layer with two additional 15 mL portions of DCM.

Step 4: Washing and Drying

-